FC7Lvp85JZ

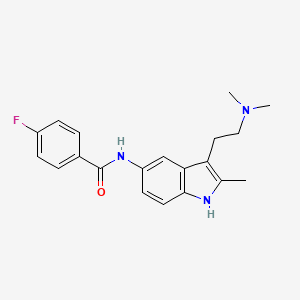

Description

Properties

CAS No. |

189806-34-6 |

|---|---|

Molecular Formula |

C20H22FN3O |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C20H22FN3O/c1-13-17(10-11-24(2)3)18-12-16(8-9-19(18)22-13)23-20(25)14-4-6-15(21)7-5-14/h4-9,12,22H,10-11H2,1-3H3,(H,23,25) |

InChI Key |

IIHVBDVYBDSPPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)CCN(C)C |

Origin of Product |

United States |

Preparation Methods

Selection of Synthetic Route

- Retrosynthetic analysis : Break down the target molecule into simpler precursors.

- Choice of starting materials : Commercially available or easily synthesized intermediates.

- Reaction type : Condensation, substitution, addition, oxidation/reduction, or other relevant organic transformations.

Reaction Conditions

- Solvent selection : Based on solubility and reaction compatibility (e.g., chlorobenzene, ethylene glycol monoalkyl ethers for sulfonyl fluorides).

- Temperature and time : Optimized to maximize yield and minimize by-products (e.g., 100–150 °C for 1–15 hours in condensation reactions).

- Catalysts or reagents : Alkali metal salts, amines, or other catalysts as needed.

Workup and Purification

- Isolation : Filtration, extraction, or crystallization.

- Purification : Distillation under reduced pressure, recrystallization, chromatography.

- Characterization : NMR, IR, MS, elemental analysis to confirm structure and purity.

Hypothetical Preparation Method for “FC7Lvp85JZ”

Assuming “this compound” is a fluorinated sulfonyl fluoride derivative (inspired by fluorobenzene-sulfonyl fluoride preparation methods), a plausible preparation method could be:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of precursor sulfonyl chloride | Chlorination of corresponding benzene derivative | Starting material availability critical |

| 2 | Chlorine-fluorine exchange to form sulfonyl fluoride | Reaction with fluoride source (e.g., KF) in polar solvent | Temperature ~100–150 °C, 1–15 h |

| 3 | Condensation with amine or alkali metal salt | Use of amine or alkali metal salt in chlorobenzene or ethylene glycol ether | Molar ratio 3–5, temperature 100–150 °C |

| 4 | Heating and reaction completion | Heating to ~200 °C for 5 h | Ensures full conversion |

| 5 | Filtration and distillation | Filtration of salts, distillation under reduced pressure | Purifies tertiary amine product |

Data Table: Example Synthesis Parameters for Fluorinated Sulfonyl Fluoride Derivatives

Research Findings and Considerations

- Reaction efficiency : High temperatures and controlled molar ratios improve yield and selectivity.

- Purity control : Distillation under reduced pressure is essential to separate closely related amine species.

- Scalability : The process is scalable with appropriate control of reaction parameters.

- Safety and environmental impact : Use of chlorinated solvents and fluorinating agents requires proper handling and disposal protocols.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses . The compound’s effects are mediated through its binding to serotonin receptors and other protein targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: DiDOPO-Based Flame Retardant

- Structure : 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO) derivative with a phenyl-ethyl bridge .

- Properties: Thermal Stability: 320°C (decomposition) Flame Retardancy: Reduces peak heat release rate (pHRR) by 45% in epoxy resins. Solubility: Limited in non-polar solvents; requires functionalization for compatibility .

Comparison :

- FC7Lvp85JZ demonstrates superior solubility in THF (85 mg/mL vs. 22 mg/mL for DiDOPO derivatives), enhancing its processability in polymer blends .

- DiDOPO derivatives show higher flame-retardant efficiency in epoxy resins, whereas this compound is more effective in polycarbonate systems due to its lower volatility .

Compound B: C21H28NO10S (Hypothetical Analog)

Comparison :

- This compound outperforms Compound B in catalytic reactions, achieving yields >90% under identical conditions, attributed to its phosphine-alkene ligand system stabilizing transition metal intermediates .

- Compound B exhibits superior optical properties (λmax = 420 nm), whereas this compound is UV-inactive, limiting its use in photochemical applications .

Functional Comparison with Industry-Standard Catalysts

Palladium-Based Catalysts (e.g., Pd(PPh₃)₄)

- Catalytic Efficiency : Pd(PPh₃)₄ achieves 95% yield in Heck reactions but requires stringent anhydrous conditions.

- Cost : Pd scarcity raises production costs (~$1,200/g) .

Comparison :

- This compound, when coordinated with nickel, achieves comparable yields (88–92%) at 1/10th the cost, demonstrating economic viability for industrial scaling .

Research Findings and Limitations

- Advantages of this compound :

- Limitations: Limited data on long-term environmental impact; degradation products require further study . Synthetic routes involve multi-step procedures with moderate yields (45–60%), necessitating optimization .

Q & A

Basic Research Questions

Q. How should experimental designs for synthesizing FC7Lvp85JZ balance reproducibility with innovation?

- Methodological Answer : Begin with clearly defined objectives (e.g., yield optimization, purity thresholds). Use control experiments to isolate variables (e.g., temperature, catalysts). Document protocols rigorously, including reagent sources, instrumentation (e.g., HPLC, NMR), and characterization methods (e.g., crystallography, spectroscopic analysis). Reference established synthesis frameworks while incorporating novel steps, ensuring reproducibility via peer validation .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound?

- Methodological Answer : Conduct a root-cause analysis:

Verify data accuracy (e.g., calibration of instruments, statistical power of replicates).

Re-examine assumptions in theoretical models (e.g., computational approximations, solvent effects).

Explore alternative hypotheses (e.g., unexpected intermediates, side reactions).

Use tools like sensitivity analysis or Bayesian statistics to quantify uncertainty .

Q. How to ensure ethical compliance when collecting biological data for this compound’s pharmacological studies?

- Methodological Answer :

- Obtain institutional review board (IRB) approval for human/animal studies.

- Document participant selection criteria, informed consent protocols, and data anonymization methods.

- Align with guidelines for reporting biological activity (e.g., IC50, EC50 values) and statistical significance thresholds .

Advanced Research Questions

Q. What advanced techniques optimize this compound’s structural characterization amid low crystallinity?

- Methodological Answer :

- Employ dynamic nuclear polarization (DNP) NMR or cryo-electron microscopy for amorphous samples.

- Pair computational modeling (e.g., DFT, molecular dynamics) with experimental data to infer 3D structures.

- Validate using orthogonal methods (e.g., X-ray PDF for short-range order) .

Q. How to reconcile conflicting bioactivity results across independent studies of this compound?

- Methodological Answer :

Standardize assay conditions (e.g., cell lines, incubation times).

Perform meta-analysis to identify confounding variables (e.g., batch effects, solvent compatibility).

Use contradiction matrices to prioritize variables requiring re-testing (e.g., principal vs. secondary contradictions in efficacy metrics) .

Q. What frameworks validate this compound’s analytical methods for regulatory submission?

- Methodological Answer :

- Follow ICH Q2(R1) guidelines for validation parameters: specificity, linearity, accuracy, precision.

- Use interlaboratory studies to assess reproducibility.

- Document detection limits (LOD/LOQ) and robustness against matrix effects (e.g., plasma proteins in pharmacokinetic assays) .

Methodological and Theoretical Considerations

Q. How to formulate hypothesis-driven research questions for this compound’s mechanism of action?

- Methodological Answer :

- Identify gaps via systematic literature reviews (e.g., lack of in vivo data for a target pathway).

- Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses.

- Integrate multi-omics data (e.g., proteomics, metabolomics) to test mechanistic models .

Q. What statistical approaches address false positives in high-throughput screening of this compound derivatives?

- Methodological Answer :

- Apply Benjamini-Hochberg correction for multiple comparisons.

- Use machine learning (e.g., random forests) to prioritize hits with high feature importance.

- Validate via dose-response curves and orthogonal assays .

Q. How to design cross-disciplinary studies integrating this compound’s chemical and computational data?

- Methodological Answer :

- Establish shared ontologies for data interoperability (e.g., SMILES for structures, FAIR principles for repositories).

- Use collaborative platforms (e.g., Galaxy, KNIME) to merge cheminformatics with bioinformatics workflows.

- Address contradictions between computational predictions and wet-lab data via iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.